molecular formula C31H22BrN3O6 B11549612 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

Cat. No.: B11549612
M. Wt: 612.4 g/mol
InChI Key: LEOMEJUVCCNLKQ-USKNDPDESA-N
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Description

4-[(E)-{[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its intricate structure, which includes a benzodioxole moiety, a phenylformamido group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino and amido groups, converting them to amines.

    Substitution: The bromobenzoate ester can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amides.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-{[(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(phenylformamido)prop-2-enamido]imino}methyl]phenyl 2-bromobenzoate apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C31H22BrN3O6

Molecular Weight

612.4 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C31H22BrN3O6/c32-25-9-5-4-8-24(25)31(38)41-23-13-10-20(11-14-23)18-33-35-30(37)26(34-29(36)22-6-2-1-3-7-22)16-21-12-15-27-28(17-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-16+,33-18+

InChI Key

LEOMEJUVCCNLKQ-USKNDPDESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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